![molecular formula C14H28OSi B14212682 tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane CAS No. 825622-16-0](/img/structure/B14212682.png)
tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 6-methylhept-3-yn-1-yloxy group attached to a silicon atom
Preparation Methods
The synthesis of tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silanol with 6-methylhept-3-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The compound can participate in substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane involves its interaction with various molecular targets depending on the application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating the formation of new bonds. In biological systems, the compound’s stability and hydrophobicity can influence its interaction with cellular membranes and proteins.
Comparison with Similar Compounds
Similar compounds to tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane include:
tert-Butyldimethylsilanol: This compound has a similar structure but lacks the 6-methylhept-3-yn-1-yloxy group.
Di-tert-butylsilane: This compound features two tert-butyl groups attached to the silicon atom.
tert-Butyl(dimethyl)silyl chloride: This compound is used as a silylating agent and has a similar silicon-centered structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
825622-16-0 |
|---|---|
Molecular Formula |
C14H28OSi |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(6-methylhept-3-ynoxy)silane |
InChI |
InChI=1S/C14H28OSi/c1-13(2)11-9-8-10-12-15-16(6,7)14(3,4)5/h13H,10-12H2,1-7H3 |
InChI Key |
ZXGTYIXIGVQPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC#CCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
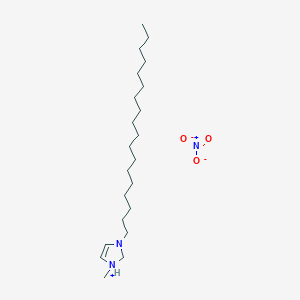
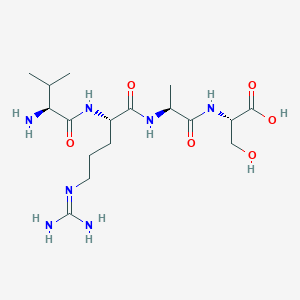
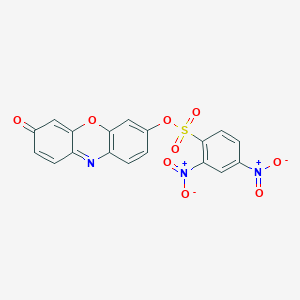
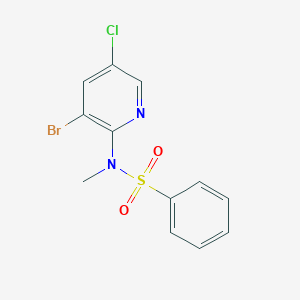
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
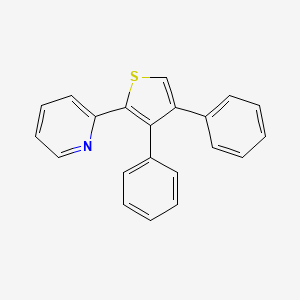
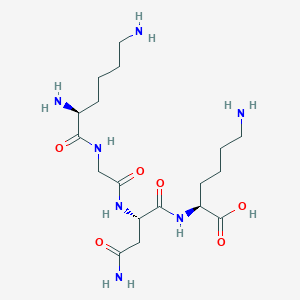
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)
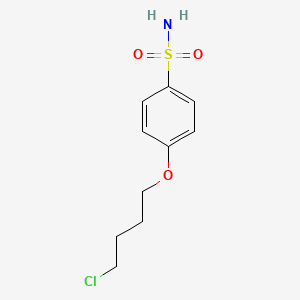
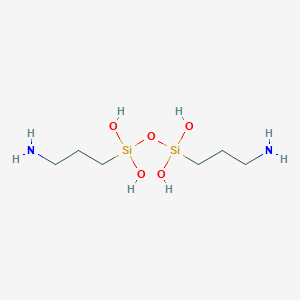
![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
